Potassium trifluoro(2-methoxypyrimidin-5-yl)borate

Vue d'ensemble

Description

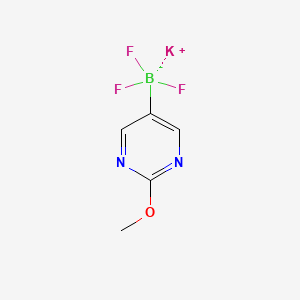

Potassium trifluoro(2-methoxypyrimidin-5-yl)borate is an organoboron compound that has gained attention due to its unique properties and applications in various fields. This compound is part of the organotrifluoroborates family, known for their stability and reactivity in organic synthesis . The molecular formula of this compound is C5H5BF3KN2O, and it is often used in cross-coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2-methoxypyrimidin-5-yl)borate can be synthesized through the reaction of 2-methoxypyrimidine with potassium chloromethyltrifluoroborate in the presence of potassium hexamethyldisilazide (KHMDS) . The reaction typically occurs under mild conditions, making it a convenient method for producing this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reagents and conditions but is optimized for higher yields and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium trifluoro(2-methoxypyrimidin-5-yl)borate undergoes various types of reactions, including:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions with aryl and heteroaryl halides in the presence of a palladium catalyst.

Oxidative Electrocoupling: This compound can be used in the metal-free synthesis of biaryls through oxidative electrocoupling reactions.

Common Reagents and Conditions

Nickel Catalysts: Used in cross-coupling reactions with unactivated alkyl halides.

Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Potassium trifluoro(2-methoxypyrimidin-5-yl)borate has several scientific research applications:

Mécanisme D'action

The mechanism of action of Potassium trifluoro(2-methoxypyrimidin-5-yl)borate in Suzuki-Miyaura coupling involves the transmetalation process, where the boron atom transfers its organic group to the palladium catalyst . This process is facilitated by the unique properties of the trifluoroborate group, which enhances the reactivity and stability of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Potassium vinyltrifluoroborate

- Potassium cyclopropyltrifluoroborate

- Potassium 4-anisoyltrifluoroborate

Uniqueness

Potassium trifluoro(2-methoxypyrimidin-5-yl)borate stands out due to its specific reactivity patterns and stability, which make it a preferred reagent in various synthetic applications . Its ability to participate in both metal-catalyzed and metal-free reactions adds to its versatility .

Activité Biologique

Potassium trifluoro(2-methoxypyrimidin-5-yl)borate is a unique organoboron compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBFNO. The presence of the trifluoroborate group enhances its reactivity, making it a valuable reagent in cross-coupling reactions and other synthetic applications. The compound is typically presented as a white crystalline solid.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Properties:

Research has indicated that organoboron compounds, including this compound, exhibit antimicrobial activity. A study demonstrated that such compounds can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

2. Modulation of Biological Pathways:

This compound has been shown to interact with various biological pathways. Specifically, it may influence signaling pathways related to inflammation and pain modulation. The mechanism of action involves the modulation of ion channels, such as TRPV3, which is implicated in nociception and inflammatory responses .

3. Cross-Coupling Reactions:

this compound serves as a substrate for cross-coupling reactions, notably the Suzuki-Miyaura coupling. This reaction is crucial for synthesizing biaryl compounds that have significant biological activity . The ability to form carbon-boron bonds allows for the development of complex organic molecules with potential therapeutic effects.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 2-methoxypyrimidine with boron trifluoride etherate in the presence of potassium fluoride. This process requires careful control of reaction conditions to achieve high yields and purity.

Table 1: Comparison of Organoboron Compounds

| Compound Name | Structural Features | Application Areas |

|---|---|---|

| This compound | 2-Methoxypyrimidine derivative | Antimicrobial, cross-coupling |

| Potassium trifluoro(phenyl)borate | Phenyl group attached to boron | Organic synthesis |

| Potassium trifluoro(isoquinolin-5-yl)borate | Isoquinoline derivative | Pharmaceutical development |

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on various organoboron compounds, including this compound, demonstrated significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µM, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Pain Modulation

Another investigation explored the effects of this compound on TRPV3 channels in sensory neurons. Results indicated that treatment with this compound led to a reduction in pain signaling pathways, suggesting its utility in pain management therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Potassium trifluoro(2-methoxypyrimidin-5-yl)borate?

The synthesis involves lithiation of the 2-methoxypyrimidine precursor using n-BuLi (1.5 equiv) at -78°C under argon, followed by borylation with triisopropyl borate (3.0 equiv) and subsequent quenching with aqueous KHF₂ (3.0 equiv) to form the trifluoroborate salt . Critical parameters include strict temperature control (-78°C to prevent side reactions) and stoichiometric precision of the lithiating agent to avoid over-lithiation. Post-synthesis, recrystallization from ethanol/water mixtures enhances purity (>99% by NMR) .

Q. How should researchers characterize this compound to confirm structural integrity?

Combined analytical methods are essential:

- ¹¹B NMR : A singlet near δ -1.0 ppm confirms trifluoroborate formation.

- ¹⁹F NMR : A triplet at δ -140 to -150 ppm (J = 30–40 Hz) validates fluorine coordination.

- HRMS : Exact mass analysis (e.g., [M]⁻ ion at m/z 214.0464) ensures molecular fidelity .

- XRD : Single-crystal diffraction resolves stereoelectronic effects of the methoxypyrimidinyl moiety .

Q. What storage conditions are required to maintain stability?

Store at room temperature in a desiccator under argon. Avoid prolonged exposure to moisture, as hydrolysis regenerates boronic acids, complicating cross-coupling reactivity. Stability tests indicate >95% purity retention after 6 months under inert conditions .

Advanced Research Questions

Q. How does the methoxypyrimidinyl substituent influence Suzuki-Miyaura coupling efficiency?

The electron-donating methoxy group enhances arylborate stability but may reduce electrophilicity. Computational studies (DFT) suggest that the pyrimidine ring’s π-accepting nature lowers the transition-state energy for transmetalation, improving yields with electron-deficient aryl halides. Experimental data show >80% yield with 4-nitrophenyl chloride using Pd(OAc)₂/SPhos catalysts .

Q. How can researchers resolve contradictions in reported reaction yields?

Discrepancies often arise from ligand selection and solvent polarity. For example:

- Polar solvents (DME/H₂O) favor ionic pathways but may hydrolyze the trifluoroborate.

- Bulky ligands (XPhos) mitigate protodeboronation but require higher temperatures.

Systematic screening of ligands (e.g., SPhos vs. XPhos) and solvents (THF vs. DME) is recommended to identify optimal conditions .

Q. What computational tools predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transmetalation barriers, while Molecular Dynamics (MD) simulations assess solvation effects. Studies on analogous compounds (e.g., potassium trifluoro(5-methylfuran-2-yl)borate) reveal that electron-rich heterocycles require lower activation energies .

Q. Are alternative synthetic routes viable for this borate?

Yes, boronic ester intermediates (e.g., 2-methoxypyrimidin-5-ylboronic acid pinacol ester) can be converted to trifluoroborates via KHF₂ treatment. This route avoids cryogenic conditions but requires anhydrous handling to prevent ester hydrolysis .

Q. What safety protocols are critical for handling this compound?

Propriétés

IUPAC Name |

potassium;trifluoro-(2-methoxypyrimidin-5-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BF3N2O.K/c1-12-5-10-2-4(3-11-5)6(7,8)9;/h2-3H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPITJHSWGPRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=C(N=C1)OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BF3KN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649130 | |

| Record name | Potassium trifluoro(2-methoxypyrimidin-5-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111732-99-0 | |

| Record name | Borate(1-), trifluoro(2-methoxy-5-pyrimidinyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111732-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(2-methoxypyrimidin-5-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1111732-99-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.